

1H NMR and 13C NMR analysis of 3-Bromo-4-isopropoxybenzoic acid

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Compound of Interest

Compound Name: 3-Bromo-4-isopropoxybenzoic acid

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectral Analysis of **3-Bromo-4-isopropoxybenzoic acid**

Application Note

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within the pharmaceutical and drug development sectors. It provides unparalleled insight into the molecular structure of organic compounds. This document offers a detailed protocol and data analysis guide for the ^1H and ^{13}C NMR characterization of **3-Bromo-4-isopropoxybenzoic acid**, a substituted benzoic acid derivative that can serve as a key building block in the synthesis of novel pharmaceutical agents. The precise structural confirmation provided by NMR is critical for ensuring the identity, purity, and quality of such intermediates.

Molecular Structure and Atom Numbering

The chemical structure of **3-Bromo-4-isopropoxybenzoic acid** is presented below with a systematic numbering scheme to facilitate the assignment of NMR signals.

Figure 1: Chemical structure of **3-Bromo-4-isopropoxybenzoic acid** with atom numbering.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **3-Bromo-4-isopropoxybenzoic acid**. These predictions are based on established substituent effects and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for **3-Bromo-4-isopropoxybenzoic acid** (500 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	8.25	d	2.0	1H
H-6	7.95	dd	8.5, 2.0	1H
H-5	6.95	d	8.5	1H
-COOH	>11.0	br s	-	1H
CH(CH ₃) ₂	4.65	sept	6.0	1H
CH(CH ₃) ₂	1.40	d	6.0	6H

Table 2: Predicted ¹³C NMR Spectral Data for **3-Bromo-4-isopropoxybenzoic acid** (125 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-7 (C=O)	171.0
C-4	158.5
C-2	134.5
C-6	132.0
C-1	125.0
C-5	115.0
C-3	112.0
C-9 (CH)	71.5
C-10, C-11 (CH ₃)	22.0

Experimental Protocols

The following sections provide detailed methodologies for the preparation of a sample of **3-Bromo-4-isopropoxybenzoic acid** and the acquisition of high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

- Amount of Substance: For a standard ¹H NMR spectrum, weigh 5-25 mg of **3-Bromo-4-isopropoxybenzoic acid**. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives. The volume of the solvent should be approximately 0.6-0.7 mL for a standard 5 mm NMR tube.[3][4]
- Dissolution: Dissolve the weighed sample in the deuterated solvent in a small vial before transferring it to the NMR tube.[1][2] Gentle vortexing or sonication can aid dissolution.

- **Filtration:** To ensure magnetic field homogeneity, it is important to have a sample free of particulate matter. Filter the solution through a pipette containing a small plug of glass wool or cotton directly into the NMR tube.[4][5]
- **Internal Standard:** For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added ($\delta = 0.00$ ppm). Alternatively, the residual solvent signal can be used as a secondary reference.[1]
- **Tube and Cap:** Use a clean, high-quality 5 mm NMR tube that is free from scratches or defects.[3][5] Cap the tube securely.

2. ^1H NMR Spectroscopy Protocol

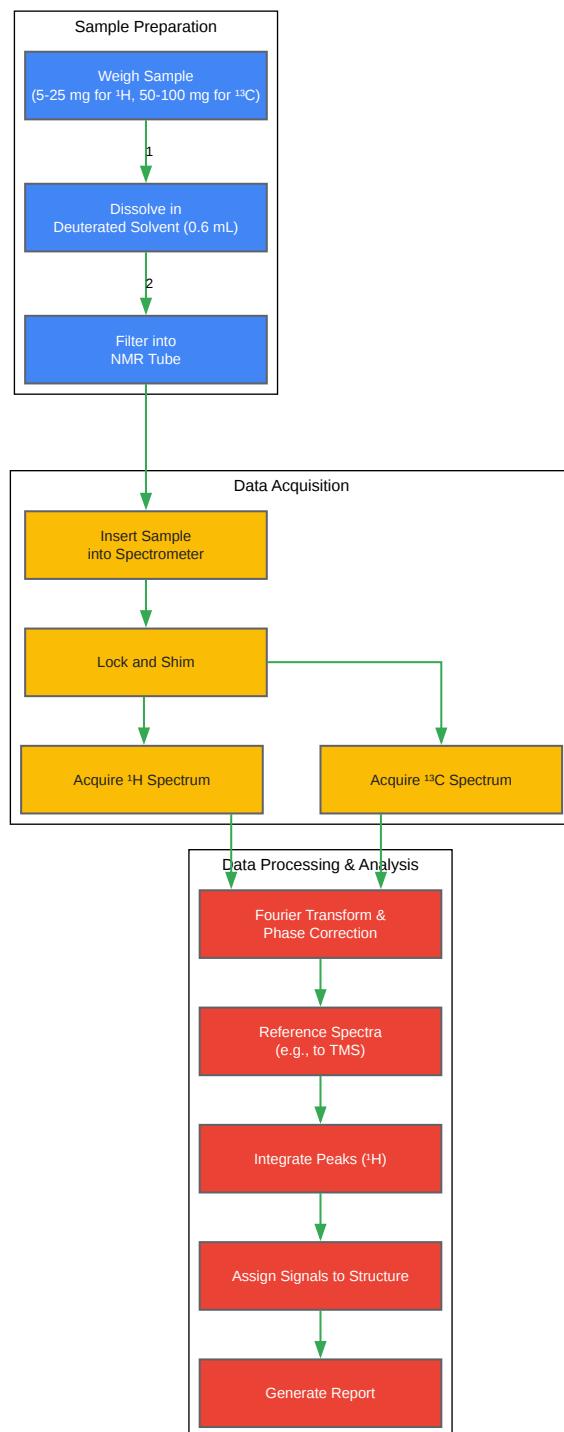
- **Instrument Setup:** Insert the NMR tube into a spinner turbine and place it in the NMR magnet.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for high resolution.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., ' zg' on a Bruker spectrometer) is typically used.
 - **Spectral Width:** A spectral width of approximately -2 to 14 ppm is sufficient to cover the expected signals.
 - **Number of Scans (NS):** For a sample of adequate concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
 - **Relaxation Delay (d1):** A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis.

3. ^{13}C NMR Spectroscopy Protocol

- Instrument Setup: The same sample can be used for both ^1H and ^{13}C NMR analysis. Locking and shimming should be re-optimized if necessary.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on a Bruker spectrometer) is used to provide a spectrum where each unique carbon appears as a singlet.
 - Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.
 - Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope. The exact number will depend on the sample concentration.
 - Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point. Quaternary carbons, such as the carbonyl carbon, have longer relaxation times and may require a longer delay for accurate quantitative measurements.

Workflow Visualization

The general workflow for the NMR analysis of **3-Bromo-4-isopropoxybenzoic acid** is outlined in the diagram below.



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Figure 2: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR analysis of **3-Bromo-4-isopropoxybenzoic acid**. By following the detailed experimental protocols and utilizing the provided predicted spectral data for comparison, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important chemical intermediate. The combination of precise data and robust methodology underscores the power of NMR spectroscopy in the rigorous characterization of molecules critical to modern chemical research.

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